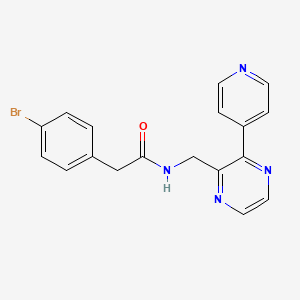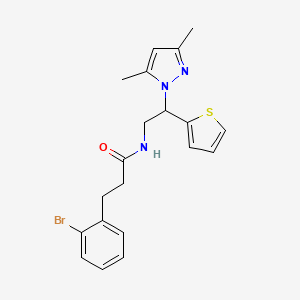
3-(2-bromophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H22BrN3OS and its molecular weight is 432.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Anticancer Activity
The compound 3-(2-bromophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)propanamide, due to its structural complexity, is involved in the synthesis of various heterocyclic compounds with potential pharmacological activities. For instance, derivatives based on 1-cyanoacetyl-3,5-dimethylpyrazole have shown promising anticancer activities. These derivatives undergo various reactions to form compounds with thiazole, oxathiepine-6-carbonitrile, pyrazole, and pyrazolopyrimidines structures, all of which have been evaluated for their anticancer properties (Metwally, Abdelrazek, & Eldaly, 2016).
Anti-Inflammatory and Antimicrobial Agents
Compounds derived from pyrazole and thiazole frameworks, which could be structurally related to this compound, have been synthesized and tested for their anti-inflammatory and antimicrobial effects. Notably, some of these derivatives have shown significant anti-inflammatory activity, surpassing that of indomethacin in both local and systemic bioassays. They exhibit selective inhibitory activity towards COX-2 enzymes and possess a superior gastrointestinal safety profile. Additionally, certain derivatives have demonstrated antimicrobial activity against E. coli and S. aureus, offering potential as antimicrobial agents (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Fluorescent Chemosensors
Derivatives incorporating pyrazoline and benzothiazole, which could potentially be synthesized from the starting compound , have been developed as fluorescent chemosensors. These compounds have been shown to be effective in the detection of metal ions such as Cu2+, Fe3+, and Fe2+. The fluorescent intensity of these chemosensors decreases in a concentration-dependent manner upon interaction with metal ions, indicating their potential application in the selective detection and quantification of these ions (Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, & Khan, 2019).
特性
IUPAC Name |
3-(2-bromophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3OS/c1-14-12-15(2)24(23-14)18(19-8-5-11-26-19)13-22-20(25)10-9-16-6-3-4-7-17(16)21/h3-8,11-12,18H,9-10,13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIHWKJDUOABDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CCC2=CC=CC=C2Br)C3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B2363263.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2363265.png)

![2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363270.png)
![N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2363271.png)
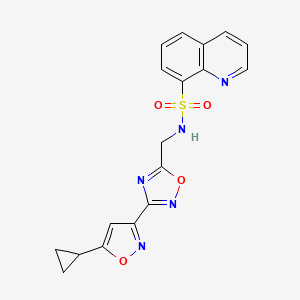
methanone](/img/structure/B2363274.png)

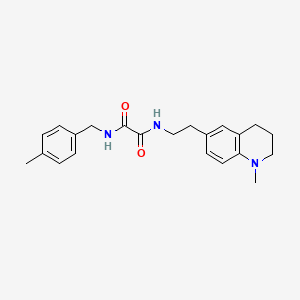
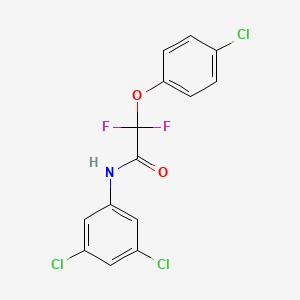
![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)
